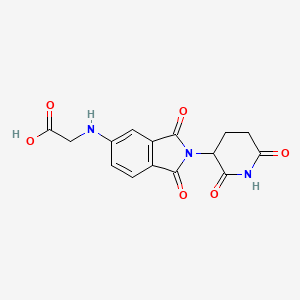

Thalidomide-5-NH2-CH2-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATMCTCUKSYXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thalidomide-5-NH2-CH2-COOH chemical structure and properties

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-NH2-CH2-COOH, also known as 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid, is a functionalized derivative of thalidomide (B1683933).[1] This compound incorporates a glycine (B1666218) moiety at the 5-position of the phthalimide (B116566) ring, providing a reactive carboxylic acid handle. This feature makes it a valuable building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), where it can serve as an E3 ligase ligand.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and biological context.

Chemical Structure and Properties

The foundational structure of this compound is the thalidomide core, which consists of a glutarimide (B196013) and a phthalimide ring system. The key modification is the attachment of a glycine group at the 5-position of the phthalimide ring.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and the parent thalidomide molecule are presented in Table 1 for comparison.

| Property | This compound | Thalidomide |

| Molecular Formula | C15H13N3O6[3] | C13H10N2O4[4] |

| Molecular Weight | 331.28 g/mol [1] | 258.23 g/mol [4] |

| CAS Number | 2412056-27-8[3] | 50-35-1[4] |

| Appearance | Needles or white powder[4] | Needles or white powder[4] |

| Solubility | Soluble in DMSO (66 mg/mL), Insoluble in water and ethanol | Minimally soluble in water, soluble in organic solvents |

| Storage | -20°C[3] | Room temperature |

Biological Activity and Mechanism of Action

Thalidomide and its analogs, including this compound, are known to exert their biological effects primarily through their interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5]

The binding of a thalidomide analog to CRBN modulates the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of this complex.[5][6] This mechanism is the cornerstone of targeted protein degradation technology.

The glutarimide moiety of the thalidomide core is crucial for binding to CRBN, fitting into a specific pocket.[7][8] The phthalimide portion can be modified, as in this compound, to attach linkers and warheads for targeting specific proteins for degradation without significantly disrupting the binding to CRBN.[5]

Signaling Pathway of Thalidomide-induced Protein Degradation:

Caption: Thalidomide-induced protein degradation pathway.

Experimental Protocols

General Synthesis of 5-Substituted Thalidomide Analogs

The synthesis of thalidomide analogs often involves multi-step procedures. A general approach for creating 5-substituted derivatives starts with a suitably protected glutamine or glutamic acid and a substituted phthalic anhydride (B1165640).

Example Protocol for Solid-Phase Synthesis of Thalidomide Analogs:

This protocol is adapted from solid-phase synthesis methodologies which allow for the efficient creation of analog libraries.[9]

-

Resin Functionalization: Hydroxymethyl polystyrene resin is reacted with a substituted phthalic anhydride in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) to form a resin-linked acid.

-

Amide Coupling: The resin-linked acid is then coupled with α-aminoglutarimide hydrochloride using a coupling agent like diisopropylcarbodiimide (DIC) and an activator such as N-hydroxybenzotriazole (HOBT) in DMF.

-

Cleavage and Cyclization: The thalidomide analog is cleaved from the resin, and the phthalimide ring is simultaneously formed by treating the resin with an acid, such as 5% trifluoroacetic acid (TFA) in a suitable solvent like toluene, at elevated temperatures.[9]

Experimental Workflow for Synthesis:

Caption: General workflow for solid-phase synthesis of thalidomide analogs.

Cereblon Binding Assays

To quantify the interaction between thalidomide analogs and Cereblon, various biophysical and biochemical assays can be employed.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction.

-

Sample Preparation: A solution of purified recombinant CRBN protein is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The thalidomide analog is dissolved in the same buffer.

-

ITC Measurement: The CRBN solution is loaded into the sample cell of the ITC instrument, and the thalidomide analog solution is loaded into the injection syringe.

-

Data Analysis: A series of small injections of the ligand into the protein solution are performed. The heat released or absorbed during each injection is measured to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5]

Quantitative Data

The binding affinity of thalidomide and its analogs to Cereblon is a critical parameter for their biological activity. While specific quantitative binding data for this compound is not extensively available in public literature, data for related compounds provides a valuable reference.

| Compound | Assay | Kd (μM) | Reference |

| Thalidomide | ITC | ~1 | [5] |

| Lenalidomide | ITC | ~0.5 | [10] |

| Pomalidomide | ITC | ~0.2 | [10] |

Note: Kd values can vary depending on the specific assay conditions and protein construct used.

Conclusion

This compound is a key building block in the field of targeted protein degradation. Its chemical structure, featuring a reactive handle on the thalidomide core, allows for its incorporation into PROTACs and other novel therapeutic modalities. A thorough understanding of its physicochemical properties, biological mechanism of action, and the experimental methods for its synthesis and evaluation is essential for researchers and drug developers working to harness the therapeutic potential of modulating the ubiquitin-proteasome system.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2412056-27-8 | BroadPharm [broadpharm.com]

- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Thalidomide-5-NH2-CH2-COOH

Disclaimer: Specific experimental data on the molecule "Thalidomide-5-NH2-CH2-COOH" is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the mechanism of action based on the well-established activities of its parent compound, thalidomide (B1683933), and its key derivatives, lenalidomide (B1683929) and pomalidomide. The principles, experimental protocols, and signaling pathways described herein are foundational for understanding the function of this class of molecules, known as Cereblon E3 Ligase Modulators (CELMoDs) or Immunomodulatory Drugs (IMiDs).

Executive Summary

This compound is a chemical derivative of thalidomide, a class of molecules that function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. The core mechanism of action involves binding to CRBN, a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event allosterically remodels the substrate-binding surface of CRBN, inducing the recruitment of proteins not typically targeted by this E3 ligase, known as "neosubstrates." The subsequent ubiquitination and proteasomal degradation of these neosubstrates lead to the diverse downstream therapeutic effects observed with this class of compounds. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the protein kinase CK1α and the translation termination factor GSPT1. The specific neosubstrate profile can vary between different thalidomide analogs, accounting for their distinct clinical activities. While this compound is designed as a CRBN ligand, often for use in Proteolysis Targeting Chimeras (PROTACs), its intrinsic mechanism of action is presumed to follow this neosubstrate degradation pathway.

Core Mechanism of Action: Cereblon-Mediated Neosubstrate Degradation

The central mechanism of action for thalidomide and its analogs is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. This process can be broken down into several key steps:

-

Binding to Cereblon: The glutarimide (B196013) ring of the thalidomide derivative inserts into a hydrophobic pocket on the surface of Cereblon. This interaction is crucial and serves as the initiating event.

-

Altering Substrate Specificity: The binding of the molecule to CRBN creates a new molecular surface that has a high affinity for specific neosubstrates. This ternary complex formation (CRBN-drug-neosubstrate) is a hallmark of this class of drugs.

-

Ubiquitination of Neosubstrates: Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the neosubstrate.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged neosubstrate.

-

Downstream Cellular Effects: The degradation of the neosubstrates, which are often critical transcription factors or kinases, leads to a cascade of downstream events, including apoptosis of cancer cells, immunomodulation, and anti-angiogenic effects.

The following diagram illustrates this core signaling pathway.

Caption: Core mechanism of this compound.

Quantitative Data

The binding affinity to CRBN and the efficiency of neosubstrate degradation are key quantitative parameters for CELMoDs. While specific data for this compound is limited, the following tables provide a summary of the data for thalidomide and its well-characterized analogs to serve as a reference.

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Competitive Titration | [1] |

| Lenalidomide | ~178 nM | Competitive Titration | [1] |

| Pomalidomide | ~157 nM | Competitive Titration | [1] |

| Iberdomide | IC50 <1 nM | Flow Cytometry | [2] |

Table 2: Neosubstrate Degradation Potency of Thalidomide Analogs

| Compound | Neosubstrate | DC50 (Half-maximal Degradation) | Dmax (Maximum Degradation) | Cell Line | Reference |

| Pomalidomide | IKZF1 | 8.7 nM | >95% | MM1.S | [3] |

| Lenalidomide | IKZF1 | - | - | MM1.S | - |

| Pomalidomide | IKZF3 | - | - | MM1.S | - |

| Lenalidomide | IKZF3 | - | - | MM1.S | - |

| Lenalidomide | CK1α | - | - | del(5q) MDS cells | [4][5] |

| Iberdomide | Aiolos (IKZF3) | IC50 <1 nM | - | B cells and T cells | [2] |

| Iberdomide | Ikaros (IKZF1) | IC50 ~1.8 nM | - | B cells | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of CELMoDs.

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to CRBN.

-

Principle: A fluorescently labeled thalidomide analog (tracer) is bound to the CRBN/DDB1 complex, resulting in a high fluorescence polarization signal. An unlabeled test compound competes with the tracer for binding to CRBN, causing a decrease in the polarization signal.

-

Methodology:

-

Reagents: Purified recombinant CRBN/DDB1 complex, fluorescently labeled thalidomide tracer, test compound (this compound), and assay buffer.

-

Procedure: a. A constant concentration of the CRBN/DDB1 complex and the fluorescent tracer are incubated together in a microplate. b. Serial dilutions of the test compound are added to the wells. c. The plate is incubated to allow the binding to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined from the dose-response curve. The Ki can then be calculated from the IC50.

-

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ard.bmj.com [ard.bmj.com]

- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thalidomide-5-NH2-CH2-COOH as a Cereblon (CRBN) E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have become a cornerstone in the field of targeted protein degradation. These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][] This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand connected by a linker to a target protein ligand to induce degradation of the target protein.[]

This technical guide focuses on Thalidomide-5-NH2-CH2-COOH, a derivative of thalidomide functionalized at the 5-position of the phthalimide (B116566) ring. While specific quantitative binding data for this exact molecule is not extensively available in the public domain, this guide will provide a comprehensive overview of the binding principles of thalidomide analogs to CRBN, the expected impact of 5-position substitutions, detailed experimental protocols for characterization, and the relevant biological pathways.

Mechanism of Action: Binding to Cereblon

The interaction between thalidomide-based ligands and CRBN is primarily mediated by the glutarimide (B196013) ring of the ligand.[4] This ring docks into a hydrophobic tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN.[2] The phthalimide ring, on the other hand, is more solvent-exposed and plays a crucial role in the recruitment of neosubstrates.[][6]

Substitutions on the phthalimide ring, such as the -NH2-CH2-COOH group at the 5-position, are therefore critical for modulating the recruitment of specific target proteins and can be engineered to enhance selectivity and reduce the degradation of off-target proteins, such as certain zinc-finger transcription factors.[1]

Quantitative Binding Affinity Data

| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [7] |

| Lenalidomide | ~178 nM | Not Specified | [7] |

| Pomalidomide | ~157 nM | Not Specified | [7] |

| 5-Amino-Thalidomide | Not Publicly Available | - | - |

| This compound | Not Publicly Available | - | - |

Note: Binding affinities can vary depending on the specific assay conditions, protein construct, and enantiomeric purity of the ligand.

Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the binding of thalidomide analogs to CRBN and to evaluate their efficacy in inducing protein degradation.

CRBN Binding Assays

a) Fluorescence Polarization (FP) Competitive Binding Assay

This assay quantitatively determines the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled thalidomide tracer from CRBN.

Protocol:

-

Reagent Preparation:

-

Purified recombinant human CRBN protein.

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide).

-

Test compound (this compound) and a positive control (e.g., Pomalidomide).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in Assay Buffer.

-

In a 384-well, low-volume, black microplate, add the serially diluted compounds.

-

Add the fluorescent thalidomide tracer at a fixed concentration to all wells.

-

Initiate the reaction by adding purified CRBN protein to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization (mP) for each well using a suitable microplate reader.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal, 4-parameter logistic) to determine the IC50 value.

-

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

Protocol:

-

Sample Preparation:

-

Dialyze purified recombinant CRBN and the test compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Load the CRBN solution into the sample cell of the ITC instrument.

-

Load the test compound solution into the injection syringe at a concentration 10-20 fold higher than the protein concentration.

-

-

Titration:

-

Perform a series of small injections of the test compound into the CRBN solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

-

c) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the thalidomide derivative) to a ligand (CRBN) immobilized on a sensor surface in real-time.

Protocol:

-

Chip Preparation:

-

Immobilize purified recombinant CRBN onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

-

-

Binding Measurement:

-

Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU).

-

After the association phase, inject buffer alone to monitor the dissociation of the compound.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cellular Engagement and Degradation Assays

a) Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct binding of a ligand to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Treat cultured cells (e.g., HEK293T) with the test compound or vehicle control.

-

-

Heating:

-

Heat the cell lysates or intact cells across a range of temperatures.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble CRBN at each temperature by Western blot.

-

-

Data Analysis:

-

Plot the amount of soluble CRBN as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

-

b) Neosubstrate Degradation Assay (Western Blot)

This assay measures the ability of the CRBN ligand, either as a molecular glue or as part of a PROTAC, to induce the degradation of a specific neosubstrate (e.g., IKZF1, GSPT1) or a target protein.

Protocol:

-

Cell Treatment:

-

Treat a relevant cell line (e.g., MM.1S for IKZF1 degradation) with a dose range of the test compound for a specified time (e.g., 18 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the total protein concentration.

-

-

Western Blot Analysis:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Visualizations

Signaling Pathway

Caption: CRBN-Mediated Ubiquitination Pathway.

Experimental Workflow

Caption: Workflow for Characterizing CRBN Ligands.

PROTAC Mechanism of Action

Caption: PROTAC Mechanism of Action.

Conclusion

This compound represents a valuable chemical entity for the development of selective molecular glues and PROTACs that hijack the CRBN E3 ligase complex. While direct binding data is yet to be published, the well-established principles of thalidomide-CRBN interaction, coupled with the understanding of how substitutions on the phthalimide ring influence neosubstrate recruitment, provide a strong foundation for its application in targeted protein degradation. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize the binding affinity, cellular engagement, and degradation efficacy of this and other novel thalidomide-based CRBN ligands. Further investigation into the specific neosubstrate profile of this compound will be crucial in unlocking its full therapeutic potential.

References

- 1. 5-Amino-Thalidomide | Degrader Building Blocks: R&D Systems [rndsystems.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Thalidomide-5-NH2-CH2-COOH: A Technical Overview of a Novel Trk Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-NH2-CH2-COOH, also identified as compound 114 in patent literature, is a synthetic derivative of thalidomide.[1] It has emerged as a molecule of significant interest due to its characterization as a potent and selective inhibitor of Tropomyosin receptor kinases (Trk).[1][2] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development, function, and survival. Their dysregulation is implicated in various cancers and neurological disorders, making them a key target for therapeutic intervention.

Beyond its direct inhibitory effects, this compound also functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This dual functionality makes it a valuable chemical probe for researchers exploring both Trk signaling pathways and the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used to hijack the cellular degradation machinery to eliminate specific target proteins.

This technical guide provides a comprehensive overview of the available information on this compound as a Trk receptor inhibitor, including its mechanism of action, available data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Trk Signaling

The Trk receptors are activated upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor for TrkB, and Neurotrophin-3 for TrkC). This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.

This compound is proposed to act as a direct inhibitor of the Trk kinase activity. By binding to the kinase domain, it likely prevents the ATP-dependent phosphorylation of the receptor and its downstream substrates, thereby blocking the propagation of the signaling cascade. The "selective" nature of its inhibition suggests a higher affinity for Trk kinases over other kinases in the human kinome, a critical attribute for a targeted therapeutic agent.

Figure 1: Trk signaling pathway and inhibition point.

Quantitative Data

While this compound is marketed as a potent and selective Trk inhibitor, specific public data on its half-maximal inhibitory concentration (IC50) against the individual Trk isoforms (TrkA, TrkB, and TrkC) is not available in peer-reviewed literature at the time of this writing. The information is likely held as proprietary data by its developers. For a comprehensive evaluation, the IC50 values would need to be determined experimentally.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Synonym(s) | Compound 114 | [1] |

| Molecular Formula | C₁₅H₁₃N₃O₆ | [4] |

| Molecular Weight | 331.28 g/mol | [4] |

| Stated Function | Potent and selective Trk inhibitor; E3 ligase ligand | [1][2] |

| TrkA IC50 | Data not publicly available | - |

| TrkB IC50 | Data not publicly available | - |

| TrkC IC50 | Data not publicly available | - |

Experimental Protocols

To characterize the activity of this compound as a Trk inhibitor, both biochemical and cell-based assays are essential. The following are representative, detailed protocols that can be adapted for this purpose.

Biochemical Trk Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Objective: To determine the IC50 value of this compound against purified TrkA, TrkB, and TrkC kinases.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC enzymes

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA)

-

ATP (10 µM)

-

This compound (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these in Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of diluted test compound or DMSO (vehicle control).

-

2 µL of Trk kinase in Kinase Buffer.

-

2 µL of a mixture of ATP and Poly (Glu, Tyr) substrate in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Trk Phosphorylation Assay (Western Blot)

This assay measures the level of Trk autophosphorylation in a cellular context to determine the compound's ability to inhibit the kinase in a more physiologically relevant environment.

Objective: To assess the inhibitory effect of this compound on neurotrophin-induced Trk phosphorylation in a suitable cell line.

Materials:

-

A cell line expressing the target Trk receptor (e.g., PC12 cells for TrkA, SH-SY5Y cells for TrkB/TrkC).

-

Cell culture medium and supplements.

-

This compound.

-

The appropriate neurotrophin (NGF, BDNF, or NT-3).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Trk (specific for the activated form), anti-pan-Trk (total Trk), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the corresponding neurotrophin at a predetermined concentration (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-pan-Trk and loading control antibodies to normalize the data.

-

Data Analysis: Quantify the band intensities for phospho-Trk and total Trk. Calculate the ratio of phospho-Trk to total Trk for each treatment condition to determine the extent of inhibition.

Figure 2: Workflow for Trk inhibitor characterization.

Conclusion

This compound is a promising research tool with a dual mechanism of action as a selective Trk inhibitor and an E3 ligase ligand. While its potency as a direct Trk inhibitor requires further public quantification, its availability provides researchers with a valuable molecule to probe the function of Trk signaling in health and disease. The experimental protocols outlined in this guide offer a robust framework for the in-depth characterization of this and other novel Trk inhibitors, paving the way for a deeper understanding of Trk biology and the development of next-generation targeted therapies.

References

In-Depth Technical Guide: Thalidomide-5-NH2-CH2-COOH (CAS 2412056-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-5-NH2-CH2-COOH, a versatile thalidomide (B1683933) derivative with significant potential in contemporary drug discovery. This document elucidates its core functionalities as a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). These dual activities position it as a valuable tool in the fields of oncology, neurodegenerative diseases, and the rapidly evolving area of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). This guide details its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Introduction

This compound (CAS: 2412056-27-8) is a synthetic derivative of thalidomide, a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-angiogenic properties.[1] The addition of a 5-(amino-methyl-carboxy) functional group to the thalidomide backbone enhances its utility as a chemical probe and a building block for more complex molecules, particularly in the development of PROTACs.[1] Its ability to engage with both Trk kinases and the CRBN E3 ligase complex opens avenues for novel therapeutic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2412056-27-8 | N/A |

| Molecular Formula | C₁₅H₁₃N₃O₆ | [2][3] |

| Molecular Weight | 331.28 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |

Synthesis

General Synthetic Workflow

A plausible synthetic route is outlined below. This represents a generalized approach and may require optimization for specific laboratory conditions.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Functionalized Thalidomide Linker (Conceptual)

This protocol outlines a general procedure for coupling a protected amino acid to a thalidomide core, a key step in the synthesis of molecules like this compound.

Materials:

-

5-Aminothalidomide

-

Boc-glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-glycine and DMAP in anhydrous DMF.

-

Add DCC to the solution at 0°C and stir for 15 minutes.

-

Add 5-Aminothalidomide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected intermediate.

-

-

Deprotection:

-

Dissolve the purified protected intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours, monitoring by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the final product, this compound.

-

Collect the solid by filtration and dry under vacuum.

-

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, making it a molecule of significant interest.

Trk Receptor Inhibition

This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play crucial roles in neuronal survival, differentiation, and synaptic plasticity.[4] Dysregulation of Trk signaling is implicated in various cancers and neurological disorders. By inhibiting Trk, this compound can potentially modulate these pathological processes.

Signaling Pathway:

Caption: Trk signaling pathway and the inhibitory action of the compound.

Quantitative Data:

E3 Ligase Ligand Activity

This compound acts as a ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By binding to CRBN, it can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. This mechanism is the foundation of PROTAC technology.

Mechanism of Action in PROTACs:

Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based ligand.

Binding Affinity:

Specific binding affinity data (e.g., Kd) for this compound to CRBN is not publicly available. However, the binding affinities of the parent molecule, thalidomide, and its other clinically relevant derivatives provide a valuable reference.

| Compound | Binding Affinity (Kd) to CRBN | Reference |

| Thalidomide | ~250 nM | [5] |

| Lenalidomide | ~178 nM | [5] |

| Pomalidomide | ~157 nM | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

Trk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the inhibition of Trk kinase activity.

Workflow:

Caption: Workflow for the ADP-Glo™ Trk kinase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare solutions of recombinant Trk kinase, a suitable peptide substrate, and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound, Trk kinase, and the ATP/substrate mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation and Detection:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cereblon Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC is a quantitative technique to measure the binding affinity of ligands to proteins by detecting the heat changes that occur upon binding.

Procedure:

-

Sample Preparation:

-

Prepare a solution of purified CRBN protein in a suitable buffer.

-

Prepare a solution of this compound in the same buffer.

-

-

ITC Experiment:

-

Load the CRBN solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Applications in Drug Discovery

The unique properties of this compound make it a valuable asset in several areas of drug discovery:

-

PROTAC Development: The carboxylic acid handle allows for straightforward conjugation to various linkers and warheads for the development of novel PROTACs targeting a wide range of proteins for degradation.

-

Cancer Research: Its Trk inhibitory activity makes it a candidate for investigation in Trk-dependent cancers.

-

Neuroscience Research: The role of Trk signaling in neuronal health and disease suggests potential applications in studying and treating neurodegenerative disorders.

-

Chemical Biology: As a bifunctional molecule, it can be used as a tool to probe the biology of Trk kinases and the CRBN E3 ligase complex.

Conclusion

This compound is a key chemical entity with significant potential in modern drug discovery. Its dual functionality as a Trk inhibitor and a Cereblon ligand provides a unique platform for the development of novel therapeutics, particularly in the realm of targeted protein degradation. This technical guide serves as a foundational resource for researchers looking to leverage the capabilities of this versatile molecule. Further characterization of its specific biological activities and optimization of its use in various applications will undoubtedly contribute to advancements in the fields of oncology, neuroscience, and beyond.

References

The Architect of Degradation: A Technical Guide to Thalidomide-5-NH2-CH2-COOH in Targeted Protein Degradation

For Immediate Release

A Deep Dive into a Key Building Block for PROTACs and Molecular Glues

This technical guide offers an in-depth exploration of Thalidomide-5-NH2-CH2-COOH, a pivotal E3 ligase ligand, for researchers, scientists, and professionals in drug development. This document elucidates its mechanism of action, provides detailed experimental protocols, and presents a comprehensive overview of its role in the rapidly evolving field of targeted protein degradation.

Introduction: Hijacking the Cellular Machinery for Therapeutic Gain

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. At the heart of this technology are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).

A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Thalidomide (B1683933) and its derivatives have been instrumental in the development of PROTACs, acting as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] this compound, a functionalized analog, provides a crucial chemical handle for the attachment of a linker and subsequent conjugation to a POI-binding ligand, making it a cornerstone in the construction of novel protein degraders.[3][4]

Mechanism of Action: Orchestrating Protein Destruction

The therapeutic efficacy of PROTACs utilizing this compound hinges on their ability to induce the formation of a stable ternary complex. The thalidomide moiety of the molecule binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][5] This binding event alters the surface of CRBN, creating a new binding interface for the POI, which is brought into proximity by the other end of the PROTAC.

This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs utilizing thalidomide-based CRBN ligands against various protein targets.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | |

| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 10-100 | > 90 | [2] |

| Thalidomide-based PROTAC | IKZF1 | MM.1S | 1.6 | > 90 | |

| Thalidomide-based PROTAC | GSPT1 | 293T | 10 | > 90 |

Binding Affinity to Cereblon (CRBN):

The affinity of the thalidomide moiety for CRBN is a critical determinant of PROTAC efficacy.

| Compound | Binding Affinity (KD) | Reference |

| Thalidomide | ~250 nM | [6] |

| Lenalidomide | ~178 nM | [6] |

| Pomalidomide | ~157 nM | [6] |

Experimental Protocols

Synthesis of this compound

-

Nitration of Thalidomide: Introduction of a nitro group at the 5-position of the phthalimide (B116566) ring.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine to yield 5-aminothalidomide.

-

Alkylation or Amidation: Reaction of the 5-amino group with a protected glycine (B1666218) derivative (e.g., Boc-glycine) followed by deprotection to yield the final product.

Figure 2: Plausible synthetic workflow for this compound.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with a dose-range of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Add chemiluminescence substrate and capture the signal.

-

Quantify band intensities and normalize the target protein to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

-

In Vitro CRBN Binding Assay (Competitive Fluorescence Polarization)

This assay measures the binding affinity of the thalidomide derivative to CRBN.

Materials:

-

Recombinant purified CRBN protein

-

Fluorescently labeled thalidomide tracer

-

This compound

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: Prepare a solution of CRBN and the fluorescent tracer in the assay buffer.

-

Competition: Add serial dilutions of this compound to the CRBN/tracer mixture.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the competitor. Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay monitors the formation of the ternary complex.

Materials:

-

Cells expressing NanoLuc®-tagged POI and HaloTag®-tagged CRBN

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

PROTAC of interest

Procedure:

-

Cell Preparation: Seed the engineered cells in a white-walled microplate.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Signaling Pathways and Logical Relationships

The efficacy of a PROTAC is not only dependent on its intrinsic properties but also on the cellular environment. The ubiquitination cascade is a complex process involving multiple enzymes and regulatory factors.

Figure 3: The ubiquitin-proteasome cascade initiated by a PROTAC.

Conclusion

This compound stands as a versatile and indispensable tool in the arsenal (B13267) of medicinal chemists and chemical biologists working on targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, coupled with a convenient point of attachment for linkers, has facilitated the development of a multitude of potent and selective protein degraders. A thorough understanding of its mechanism of action, combined with robust experimental validation, is crucial for the successful design and optimization of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers to harness the power of this key molecule in their quest to address a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Thalidomide-5-NH2-CH2-COOH: An Application Note for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the synthesis of Thalidomide-5-NH2-CH2-COOH, a derivative of thalidomide (B1683933) with potential applications in targeted protein degradation and kinase inhibition. The synthesis is presented as a multi-step process commencing with the preparation of 5-nitrothalidomide, followed by reduction to 5-aminothalidomide, and concluding with N-alkylation to introduce the carboxymethyl group. This guide includes detailed experimental procedures, a summary of quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways to facilitate understanding and implementation by researchers in the field of drug discovery and development.

Introduction

Thalidomide, despite its controversial history, has re-emerged as a valuable scaffold in medicinal chemistry, leading to the development of immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide. These molecules exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific target proteins.[1][2][3] Functionalization of the thalidomide core offers the potential to create novel derivatives with altered substrate specificity or dual-targeting capabilities. This compound is a derivative featuring a glycine (B1666218) moiety at the 5-position of the phthalimide (B116566) ring. This modification provides a handle for further conjugation or may impart unique biological activities, such as the observed inhibition of tropomyosin receptor kinase (Trk).[4] This protocol outlines a feasible synthetic route to obtain this compound for research and development purposes.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | Synthesis of 5-Nitrothalidomide | 4-Nitrophthalic anhydride (B1165640), 3-Aminopiperidine-2,6-dione (B110489) | 70-80 |

| 2 | Synthesis of 5-Aminothalidomide | 5-Nitrothalidomide, Pd/C, H₂ | 85-95 |

| 3 | Synthesis of this compound | 5-Aminothalidomide, Ethyl bromoacetate (B1195939), NaOH | 60-70 |

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Experimental Protocols

Step 1: Synthesis of 5-Nitrothalidomide

This procedure is adapted from the synthesis of 4-nitrothalidomide.[5][6]

Materials:

-

4-Nitrophthalic anhydride

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Triethylamine (B128534) (TEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 4-nitrophthalic anhydride (1.0 eq) in DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and triethylamine (2.2 eq).

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and then with a cold non-polar solvent like diethyl ether.

-

Dry the solid under vacuum to obtain 5-nitrothalidomide.

Step 2: Synthesis of 5-Aminothalidomide

The reduction of the nitro group is a standard procedure.

Materials:

-

5-Nitrothalidomide

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Suspend 5-nitrothalidomide (1.0 eq) in methanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (10% w/w).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 5-aminothalidomide as a solid.

Step 3: Synthesis of this compound

This step involves the N-alkylation of the amino group with an ester followed by hydrolysis.

Materials:

-

5-Aminothalidomide

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of 5-aminothalidomide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.

-

Monitor the hydrolysis by TLC.

-

After completion, neutralize the reaction mixture with 1N HCl to pH 3-4.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Cereblon-Mediated Protein Degradation Pathway

Caption: Cereblon-mediated targeted protein degradation.

Trk Receptor Signaling Inhibition

Caption: Inhibition of Trk receptor signaling pathway.

References

- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays with Thalidomide-5-NH2-CH2-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its derivatives have emerged as powerful tools in targeted protein degradation, primarily through their function as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Thalidomide-5-NH2-CH2-COOH is a functionalized analog of thalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for CRBN), and a linker that connects the two.[5] This technology offers a novel therapeutic modality to target proteins for degradation, including those previously considered "undruggable".[6]

These application notes provide detailed protocols for cell-based assays to characterize the activity of PROTACs synthesized with this compound. The described assays will enable the assessment of target protein degradation and the cytotoxic effects of these molecules.

Mechanism of Action: CRBN-Mediated Protein Degradation

PROTACs utilizing a thalidomide-based E3 ligase ligand, such as this compound, hijack the ubiquitin-proteasome system (UPS). The thalidomide moiety binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7] Simultaneously, the other end of the PROTAC binds to the POI. This induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.

Figure 1: Signaling pathway of CRBN-mediated protein degradation by a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

A systematic approach is essential for the evaluation of PROTACs constructed with this compound. The following workflow outlines the key experimental stages from initial treatment to data analysis.

Figure 2: General experimental workflow for the evaluation of a PROTAC's activity.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The cytotoxicity is determined by the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for thalidomide-based PROTACs targeting various proteins.

Note: The following data is representative of thalidomide-based PROTACs and may not have been generated using the exact this compound linker. However, it provides a relevant example of the expected outcomes.

Table 1: Protein Degradation Potency and Efficacy of Thalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |

| dBET1 | BRD4 | MV4-11 | Western Blot | 460 | >90 |

| TD-428 | BRD4 | 22Rv1 | Western Blot | 0.32 | >95 |

| PROTAC 3 | BRD4 | RS4;11 | Western Blot | 0.051 | >90 |

| PROTAC 8 | BRD4 | AR-positive prostate cancer cells | Western Blot | <1 | >99 |

| Representative IKZF1 Degrader | IKZF1 | Mino | Western Blot | 802 | ~50 |

| Representative IKZF3 Degrader | IKZF3 | Mino | Western Blot | 44 | >60 |

Table 2: Cytotoxicity of Thalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | Assay Method | IC50 (nM) |

| dBET1 | BRD4 | MV4-11 | CellTiter-Glo | 140 |

| TD-428 | BRD4 | 22Rv1 | Not Specified | 20.1 |

| PROTAC 3 | BRD4 | RS4;11 | Not Specified | Not Reported |

| PROTAC 9 | BRD4 | MV4-11 | Not Specified | 0.003 |

| PS-RC-1 | IKZF1/3 | Mino | Not Specified | 9.0 |

Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of the target protein after treatment with a PROTAC containing this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PROTAC stock solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium. Typical concentrations range from 0.1 nM to 10 µM. c. Include a vehicle control (medium with the same concentration of DMSO as the highest PROTAC concentration). d. For a dose-response experiment, treat cells with increasing concentrations of the PROTAC for a fixed time (e.g., 24 hours). e. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).

-

Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system.

-

Loading Control: a. Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration (log scale) to determine the DC50 and Dmax values.

Protocol 2: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of a PROTAC containing this compound and to calculate its IC50 value.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PROTAC stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate overnight to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). c. Add 100 µL of the diluted PROTAC solutions or controls to the respective wells. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: a. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. b. Mix gently on an orbital shaker to ensure complete solubilization.

-

Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the PROTAC concentration (log scale) and use non-linear regression to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thalidomide-5-NH2-CH2-COOH in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-NH2-CH2-COOH, also identified as compound 114, is a synthetic derivative of thalidomide.[1] This functionalized analog incorporates an aminoacetic acid moiety at the 5-position of the phthalimide (B116566) ring, a modification that enhances its potential as a versatile tool in oncology research.[1] this compound exhibits a dual mechanism of action, functioning as both a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This dual activity makes it a compound of significant interest for the development of novel cancer therapeutics, including its use as a building block for Proteolysis-Targeting Chimeras (PROTACs).[5][6]

Mechanism of Action

The therapeutic potential of this compound in oncology stems from its ability to concurrently engage two distinct and critical cellular pathways:

-

Inhibition of Tropomyosin Receptor Kinase (Trk) Signaling: Trk receptors (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, in various cancers, aberrant activation of Trk signaling, often through gene fusions, drives tumor growth, proliferation, and survival. This compound acts as a potent and selective inhibitor of Trk, thereby blocking these oncogenic signals.

-

Cereblon-Mediated Protein Degradation: this compound binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is the basis for the activity of immunomodulatory drugs (IMiDs) and can be harnessed in PROTACs to induce the degradation of a wide range of cancer-associated proteins.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by this compound.

References

- 1. Buy this compound | 2412056-27-8 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Scientist.com [app.scientist.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]

Application Notes and Protocols for Thalidomide-5-NH2-CH2-COOH in Neurodegenerative Disease Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-NH2-CH2-COOH is a synthetic derivative of thalidomide (B1683933), a compound with a well-documented history and diverse biological activities. While notorious for its teratogenic effects, thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have re-emerged as significant therapeutic agents for various conditions, including multiple myeloma and inflammatory diseases.[1][2][3] There is a growing body of evidence suggesting that thalidomide and its derivatives possess neuroprotective properties, making them promising candidates for the study and treatment of neurodegenerative diseases.[2][4]

This compound is of particular interest due to its characterization as a Tropomyosin receptor kinase (Trk) inhibitor and a ligand for the E3 ligase Cereblon (CRBN).[5][6][7] These targets are critically involved in neuronal survival, differentiation, and inflammatory pathways implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These application notes provide an overview of the potential mechanisms of action and detailed protocols for investigating the therapeutic potential of this compound.

Proposed Mechanisms of Action

The neuroprotective effects of thalidomide derivatives are believed to be multifactorial. For this compound, the primary proposed mechanisms revolve around its anti-inflammatory and neuro-modulatory activities.

Anti-inflammatory Effects via TNF-α Inhibition

A hallmark of neurodegenerative diseases is chronic neuroinflammation, which is largely driven by the overproduction of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), by activated microglia.[2] Elevated levels of TNF-α are associated with neuronal damage and cell death.[2] Thalidomide and its analogs are known to inhibit TNF-α production by enhancing the degradation of its mRNA.[8][9][10]

Modulation of the Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

Cereblon (CRBN) has been identified as a primary target of thalidomide.[3] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, which is involved in the degradation of specific substrate proteins.[3] Under conditions of oxidative stress, a common feature of neurodegenerative diseases, the interaction between CRBN and AMP-activated protein kinase (AMPK) is weakened, leading to increased AMPK activity and subsequent neuronal cell death.[4] Thalidomide can restore the CRBN-AMPK interaction, thereby inhibiting AMPK activity and protecting neurons from oxidative stress-induced apoptosis.[4]

Inhibition of Tropomyosin Receptor Kinase (Trk) Receptors

This compound has been identified as a potent and selective inhibitor of Trk receptors.[5][6][7] The Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) plays a crucial role in neuronal survival, growth, and differentiation. While activation of these receptors is generally neuroprotective, their dysregulation has been implicated in certain pathological conditions. Inhibition of Trk signaling by this compound could have complex, context-dependent effects that warrant further investigation in specific models of neurodegeneration.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the experimental protocols described below.

Table 1: In vitro TNF-α Inhibition

| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Table 2: In vitro Neuroprotection Assay

| Treatment Group | Neuronal Viability (%) |

| Untreated Control | 100 |

| Oxidative Stress Inducer Only | |

| Oxidative Stress Inducer + this compound (1 µM) | |

| Oxidative Stress Inducer + this compound (10 µM) | |

| Oxidative Stress Inducer + this compound (100 µM) |